molecular formula C17H17ClO5S B2752493 Butyl 4-(4-chlorophenyl)sulfonyloxybenzoate CAS No. 331462-14-7

Butyl 4-(4-chlorophenyl)sulfonyloxybenzoate

Cat. No.: B2752493
CAS No.: 331462-14-7
M. Wt: 368.83
InChI Key: OGKBYMWFKUDZLY-UHFFFAOYSA-N
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Description

Butyl 4-(4-chlorophenyl)sulfonyloxybenzoate is a chemical compound with the molecular formula C17H17ClO5S. It is known for its versatile applications in various scientific fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(4-chlorophenyl)sulfonyloxybenzoate typically involves the esterification of 4-(4-chlorophenyl)sulfonyloxybenzoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(4-chlorophenyl)sulfonyloxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl 4-(4-chlorophenyl)sulfonyloxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Butyl 4-(4-chlorophenyl)sulfonyloxybenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 4-(4-bromophenyl)sulfonyloxybenzoate
  • Butyl 4-(4-fluorophenyl)sulfonyloxybenzoate
  • Butyl 4-(4-methylphenyl)sulfonyloxybenzoate

Uniqueness

Butyl 4-(4-chlorophenyl)sulfonyloxybenzoate is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties such as increased reactivity in substitution reactions and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

butyl 4-(4-chlorophenyl)sulfonyloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO5S/c1-2-3-12-22-17(19)13-4-8-15(9-5-13)23-24(20,21)16-10-6-14(18)7-11-16/h4-11H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKBYMWFKUDZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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